molecular formula C9H18ClNO B1381802 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride CAS No. 1956319-30-4

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride

Cat. No.: B1381802
CAS No.: 1956319-30-4
M. Wt: 191.7 g/mol
InChI Key: LCNJWJVQZRMLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C9H18ClNO. It is a spirocyclic amine derivative, which means it contains a spiro-connected bicyclic structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride typically involves the reaction of 6-azaspiro[2.5]octane with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Acid catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous reactors: To ensure consistent product quality.

    Purification steps: Such as recrystallization or distillation to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Can be reduced to form primary or secondary amines.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Azaspiro[2.5]octane hydrochloride: A closely related compound with similar structural features.

    2-(6-Azaspiro[2.5]octan-1-yl)ethanol: The non-hydrochloride form of the compound.

    Spirocyclic amines: A broader class of compounds with spiro-connected bicyclic structures.

Uniqueness

2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride is unique due to its specific spirocyclic structure and the presence of both amine and alcohol functional groups.

Properties

IUPAC Name

2-(6-azaspiro[2.5]octan-2-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-6-1-8-7-9(8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNJWJVQZRMLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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